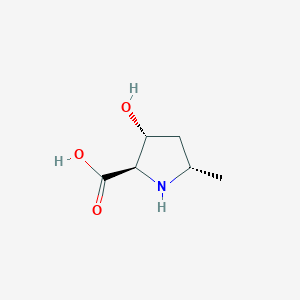

D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)-(9CI)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Closantel (sodium) is a synthetic antiparasitic agent belonging to the salicylanilide class of compounds. It is primarily used in veterinary medicine to treat and control parasitic infections in livestock, such as sheep and cattle. Closantel is effective against a range of parasites, including liver flukes, gastrointestinal roundworms, and certain arthropods . The compound is known for its potent activity and broad-spectrum efficacy.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of closantel (sodium) involves several key steps:

Condensation Reaction: The initial step involves the condensation of p-chlorobenzyl cyanide with adjacent nitro p-chlorotoluene to form an intermediate compound.

Reduction Reaction: The intermediate is then subjected to a reduction reaction to convert the nitro group to an amino group.

Second Condensation Reaction: The reduced intermediate undergoes a second condensation reaction with 2-hydroxy-3,5-diiodo benzoic acid to form closantel.

Formation of Sodium Salt: Finally, the closantel is converted to its sodium salt form by reacting with sodium hydroxide.

Industrial Production Methods: Industrial production of closantel (sodium) typically involves the following steps:

Dissolution: Closantel is dissolved in a suitable solvent such as propanediol and heated to 50-60°C.

Mixing: The solution is mixed with other components, such as glycerol acetal and levamisole hydrochloride, to form a homogenous mixture.

Clarification: The mixture is stirred and clarified to obtain the final product.

化学反応の分析

反応の種類: クロサンテル (ナトリウム)は、さまざまな化学反応を起こします。その中には、次のものがあります。

酸化: クロサンテルは、特定の条件下で酸化されて、酸化誘導体を形成する可能性があります。

還元: この化合物は、還元されて還元誘導体を形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応には、ハロゲンやアルキル化剤などの試薬がしばしば使用されます。

主な生成物:

酸化生成物: クロサンテルの酸化誘導体。

還元生成物: クロサンテルの還元誘導体。

置換生成物: 異なる官能基を持つ置換誘導体

4. 科学研究への応用

クロサンテル (ナトリウム)は、幅広い科学研究への応用があります。

化学: 抗寄生虫剤とその化学的性質を研究するためのモデル化合物として使用されます。

生物学: 寄生虫におけるキチナーゼ阻害作用など、さまざまな生物学的システムへの影響が調査されています。

医学: ヒトと動物の寄生虫感染症の治療における潜在的な用途が探索されています。

科学的研究の応用

Closantel (sodium) has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying antiparasitic agents and their chemical properties.

Biology: Investigated for its effects on various biological systems, including its role in inhibiting chitinase in parasites.

Medicine: Explored for its potential use in treating parasitic infections in humans and animals.

Industry: Utilized in the development of veterinary pharmaceuticals and antiparasitic formulations

作用機序

クロサンテル (ナトリウム)の作用機序は、寄生虫のミトコンドリアにおける酸化的リン酸化の解離を含みます。これにより、アデノシン三リン酸 (ATP) 合成が阻害され、エネルギー産生が減少し、最終的に寄生虫が死滅します。 クロサンテルは、酸化的リン酸化経路に関与するコハク酸脱水素酵素やフマル酸レダクターゼなどの酵素を標的としています .

類似化合物との比較

クロサンテル (ナトリウム)は、その特異的な作用機序と広範囲にわたる有効性により、抗寄生虫剤の中で独特です。類似の化合物には、次のものがあります。

ニコザミド: 抗寄生虫活性を有する別のサリチルアニリド化合物です。

オキシクロザニド: 家畜の寄生虫感染症の治療に使用される関連化合物です。

ラフォキサン: 類似の作用機序を持つ抗寄生虫剤

クロサンテルは、その高い効力と広範囲の寄生虫に対する有効性により、獣医学における貴重なツールとなっています。

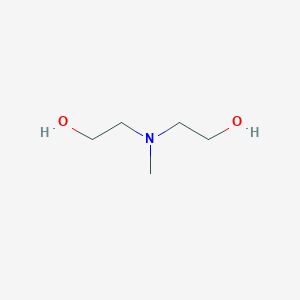

特性

CAS番号 |

114717-07-6 |

|---|---|

分子式 |

C6H11NO3 |

分子量 |

145.16 g/mol |

IUPAC名 |

(2R,3R,5S)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c1-3-2-4(8)5(7-3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4+,5+/m0/s1 |

InChIキー |

RVIGBNHLNBRMFX-VPENINKCSA-N |

SMILES |

CC1CC(C(N1)C(=O)O)O |

異性体SMILES |

C[C@H]1C[C@H]([C@@H](N1)C(=O)O)O |

正規SMILES |

CC1CC(C(N1)C(=O)O)O |

同義語 |

D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)- (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)